2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde
Overview
Description
2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde is a quinoline derivative with a trifluoromethyl group at the 8-position and a chloro group at the 2-position, along with a formyl group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chloroquinoline as the starting material.
Formylation: The formyl group at the 3-position can be introduced using Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining environmental safety. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, with nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, aqueous conditions.
Reduction: LiAlH4, H2, Pd/C catalyst.
Substitution: NaN3, KI, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 2-Chloro-8-(trifluoromethyl)quinoline-3-ol.
Substitution: 2-Azido-8-(trifluoromethyl)quinoline or 2-Iodo-8-(trifluoromethyl)quinoline.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive molecules, including potential enzyme inhibitors. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections. Industry: Its unique chemical structure makes it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and binding affinity.
Comparison with Similar Compounds
2-Chloro-8-(trifluoromethyl)quinoline
2-Chloro-3-(trifluoromethyl)quinoline
2-Chloro-8-(trifluoromethyl)quinoline-4-carbaldehyde
This comprehensive overview highlights the significance of 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
2-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO/c12-10-7(5-17)4-6-2-1-3-8(9(6)16-10)11(13,14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGXLLMXRBBPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)C(F)(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726511 | |
Record name | 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920494-32-2 | |
Record name | 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.